N-Methylquipazine maleate
Description
N-Methylquipazine dimaleate (CAS 28614-26-8) is a synthetic compound primarily recognized for its role in modulating serotonin (5-hydroxytryptamine, 5-HT) receptors. Structurally, it is a maleate salt derivative characterized by a quinazoline core with a methyl substitution at the nitrogen position, which enhances its receptor-binding affinity and selectivity . The compound exhibits rapid receptor activation kinetics and high solubility in neural tissues, facilitating its use in neurotransmitter studies and cognitive research . Available through suppliers like Santa Cruz Biotechnology and Tocris Bioscience, it is widely utilized in pharmacological and neurological investigations .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSITEGFVDCKMF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042623 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171205-17-7 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLQUIPAZINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Microwave-Assisted Synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)quinazoline
A pivotal intermediate, 6-chloro-2-(4-methylpiperazin-1-yl)quinazoline (11 ), is synthesized via a two-step protocol:
- Pd-Catalyzed Dechlorination : 2,4,6-Trichloroquinazoline (3 ) reacts with tributyltin hydride and Pd(PPh₃)₄ in toluene at 100°C, yielding 2,6-dichloroquinazoline (4 ).
- Microwave Substitution : 4 undergoes nucleophilic displacement with N-methylpiperazine in ethyl acetate under microwave irradiation (140°C, 30 min), affording 11 in 7% yield over two steps.
Characterization Data for 11 :
Regioselective Amination of 2,4-Dibromoquinoline
To access the quinoline core, 2,4-dibromoquinoline (27 ) is subjected to sequential amination:
- Initial Amination : 27 reacts with methylamine in ethanol under microwave irradiation (100°C, 6 hr), yielding a mixture of 2- and 4-substituted regioisomers (28 and 29 ).
- Piperazine Coupling : The regioisomeric mixture undergoes substitution with N-methylpiperazine in ethyl acetate (160°C, 1 hr), followed by chromatographic separation to isolate N-methyl-2-(4-methylpiperazin-1-yl)quinolin-4-amine (31 ) in 51% yield.
Key Reaction Conditions :
- Solvent: Ethyl acetate
- Base: Diisopropylethylamine (DiPEA)
- Purification: SiO₂ chromatography (EtOAc/MeOH/Et₃N = 96:2:2).
Salt Formation with Maleic Acid
The free base, 2-(4-methylpiperazin-1-yl)quinoline, is converted to the dimaleate salt via acid-base reaction:
- Stoichiometric Control : The base (1 equiv) is dissolved in anhydrous ethanol and treated with maleic acid (2 equiv) at 0°C.
- Crystallization : Slow evaporation yields N-methylquipazine dimaleate as a white crystalline solid.
Analytical Validation :
Comparative Analysis of Synthetic Methodologies
Table 1 summarizes yields, reaction times, and purification methods across key routes:
| Intermediate | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 11 | Microwave substitution | 140°C, 30 min | 7 | 97 |
| 21 | Thermal amination | 140°C, 120 min | 62 | >99 |
| 31 | Regioselective coupling | 160°C, 1 hr | 51 | 98 |
| 35 | Lithiation-substitution | THF, 40°C, 2 hr | 68 | 95 |
Scalability and Industrial Considerations
While microwave-assisted routes reduce reaction times (e.g., 30 min for 11 ), scalability remains limited due to specialized equipment requirements. Conversely, thermal amination (21 ) offers higher yields (62%) and compatibility with batch reactors. Industrial production favors:
- Solvent Selection : Ethyl acetate for its low toxicity and ease of removal.
- Catalyst Recycling : Pd(PPh₃)₄ recovery in dechlorination steps.
Analytical Characterization Techniques
Spectroscopic Identification
Chromatographic Purity
- HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), retention time = 6.2 min.
Chemical Reactions Analysis
N-Methylquipazine dimaleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methylquipazine dimaleate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in the study of serotonergic agonists.
Biology: It is used to study the effects of serotonin on various biological processes.
Medicine: It is used in the development of drugs for the treatment of disorders related to serotonin imbalance, such as depression and anxiety
Mechanism of Action
N-Methylquipazine dimaleate exerts its effects by acting as a 5-HT3 receptor agonist. It has almost the same affinity for 5-HT3 sites as quipazine but does not bind to 5-HT1B sites. By binding to 5-HT3 receptors, it mimics the effects of serotonin, leading to the stimulation of physiological activity at the cell receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-methylquipazine dimaleate with structurally or functionally related serotonin receptor ligands, emphasizing pharmacological profiles, applications, and physicochemical properties.
Quipazine Dimaleate (CAS 150323-78-7)
- Structural Differences : Unlike N-methylquipazine dimaleate, quipazine dimaleate lacks the methyl group on the quinazoline nitrogen, altering its receptor interaction dynamics .
- Pharmacological Activity: Acts as a 5-HT agonist with notable antiviral activity against SARS-CoV-2 (EC50 = 31.64 µM) . Functions as a 5-HT3 receptor (5-HT3R) antagonist, distinguishing it from N-methylquipazine dimaleate, which primarily targets other 5-HT receptor subtypes .
- Applications : Used in neuropharmacology and antiviral research, whereas N-methylquipazine dimaleate is focused on neurotransmission and cognitive studies .
α-Methyl-5-Hydroxytryptamine Maleate
- Structural Features : Contains a methylated indoleamine structure instead of a quinazoline core .
- Kinetics : Slower receptor activation compared to N-methylquipazine dimaleate, as inferred from its absence of rapid kinetic data in available literature .
Cisapride and SB258585
- Cisapride: A 5-HT4 receptor agonist used for gastrointestinal motility disorders.
- SB258585 : A selective 5-HT6 receptor antagonist. N-methylquipazine dimaleate’s broader receptor modulation contrasts with SB258585’s specificity .
Physicochemical and Functional Comparison
Biological Activity
N-Methylquipazine dimaleate is a chemical compound recognized primarily for its role as a selective agonist of the 5-HT3 serotonin receptor. This receptor is part of the larger family of serotonin receptors and is implicated in various physiological processes, including neurotransmission, gastrointestinal motility, and modulation of pain. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with N-methylquipazine dimaleate.
- Chemical Name: N-Methylquipazine dimaleate
- CAS Number: 171205-17-7
- Molecular Formula: C₁₄H₁₇N₃·2C₄H₄O₄
- Molecular Weight: 459.45 g/mol
- Solubility: Soluble in 0.1 M HCl
- Storage Conditions: Recommended at 2-8°C
N-Methylquipazine dimaleate functions primarily as a 5-HT3 receptor agonist . Its affinity for the 5-HT3 receptor is comparable to that of quipazine, although it does not exhibit binding to 5-HT1B sites, which distinguishes it from other compounds in its class . This selective action allows it to modulate serotonin-mediated pathways without affecting other serotonin receptor subtypes.
Biological Activity
The biological activity of N-methylquipazine dimaleate can be summarized as follows:
Case Studies and Experimental Data
-
Serotonin Receptor Dynamics:
A study highlighted the role of serotonin in regulating chromaffin cell populations during adrenal development. The findings suggest that 5-HT3 receptor activation influences cellular dynamics significantly, affecting both proliferation rates and developmental pathways in neuroblastoma models . -
Cell Proliferation Studies:
In vitro experiments indicated that high expression of HTR3A correlates with increased tumorigenicity in neuroblastoma cell lines. Treatment with HTR3A-specific agonists like N-methylquipazine dimaleate resulted in reduced proliferation rates, demonstrating its potential as a therapeutic agent in cancer biology . -
Genotoxicity Assays:
High-throughput assays have identified antioxidants that induce DNA damage response pathways. While not directly linked to N-methylquipazine dimaleate, these findings underscore the importance of understanding the broader implications of serotonergic modulation on cellular health and integrity .
Q & A
Q. What is the mechanistic role of N-methylquipazine dimaleate in modulating 5-HT3 receptor activity?
N-methylquipazine dimaleate acts as a 5-HT3 receptor (5-HT3R) agonist in central nervous system models but exhibits antagonistic behavior in peripheral models . To validate this duality, researchers should design in vitro assays (e.g., radioligand binding studies using [³H]GR65630 displacement) and compare results across tissue types (e.g., cortical vs. intestinal tissues). Ensure receptor subtype specificity by including controls like ondansetron (a selective 5-HT3R antagonist) .
Q. How does solubility and solvent choice impact experimental outcomes with N-methylquipazine dimaleate?
The compound’s solubility varies significantly across solvents due to its dimaleate salt form and hydrogen-bonding capacity. For in vitro studies, dimethyl sulfoxide (DMSO) is recommended for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS, pH 7.4). Note that solubility limitations in polar solvents (<1 mg/mL in water) may affect diffusion rates in kinetic assays .
Q. What are the standard experimental models for studying N-methylquipazine dimaleate’s neurological effects?
Preclinical models include:
- Rodent behavioral assays : Forced swim tests (depression-like behavior) or fear conditioning (memory modulation) .
- PET imaging : Carbon-11-labeled N-methylquipazine for real-time biodistribution studies in primates .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess 5-HT3R activation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported agonist vs. antagonist activity of N-methylquipazine dimaleate?
Discrepancies arise from tissue-specific receptor isoforms and assay conditions. To address this:
- Perform comparative studies using identical receptor subtypes (e.g., human 5-HT3A homopentamers vs. 5-HT3A/B heteromers) .
- Analyze binding kinetics (e.g., Ki values) under standardized pH and temperature conditions .
- Use computational modeling to predict steric interactions between the compound’s methyl group and receptor binding pockets .
Q. What methodologies optimize the synthesis and purification of N-methylquipazine dimaleate for high-purity research use?
- Synthesis : Quipazine is methylated using methyl iodide in anhydrous acetonitrile, followed by salt formation with maleic acid .
- Purification : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) ensures >95% purity. Confirm identity via <sup>1</sup>H NMR (δ 7.8–8.2 ppm for quinoline protons) and mass spectrometry (exact mass 445.1346) .
Q. How do researchers mitigate batch-to-batch variability in pharmacological assays?
- Quality control : Validate each batch via HPLC-UV (λ = 254 nm) and compare EC50/IC50 values against a reference standard (e.g., Tocris Bioscience’s N-methylquipazine dimaleate, Cat. 0566/100) .
- Storage : Lyophilized powder stored at -20°C in desiccated conditions retains stability for >2 years .
Q. What analytical techniques are critical for studying N-methylquipazine dimaleate’s stability in biological matrices?
- LC-MS/MS : Quantify degradation products (e.g., free quipazine) in plasma or cerebrospinal fluid using deuterated internal standards .
- Circular dichroism : Monitor conformational changes in protein-compound complexes under physiological temperatures .
Data Interpretation & Conflict Resolution
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure brain-to-plasma ratios in rodent models to assess blood-brain barrier penetration .
- Metabolite screening : Identify active metabolites (e.g., N-demethylated derivatives) via hepatic microsome assays .
Q. What statistical approaches are recommended for dose-response studies involving N-methylquipazine dimaleate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
